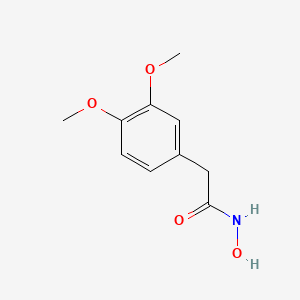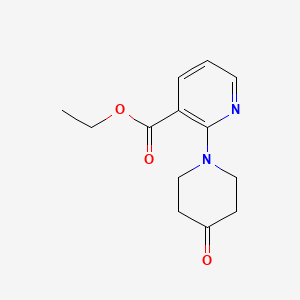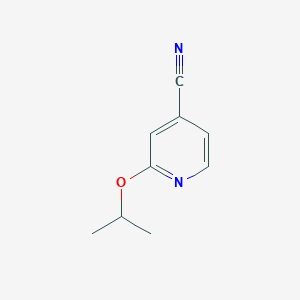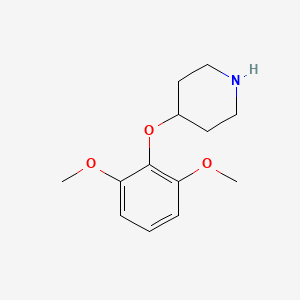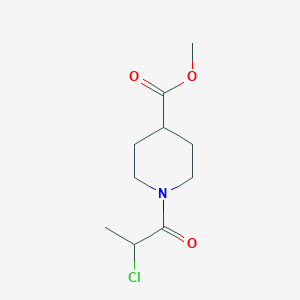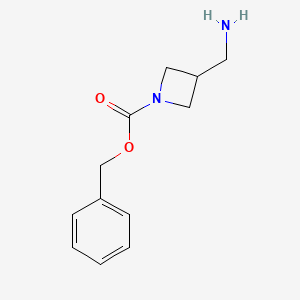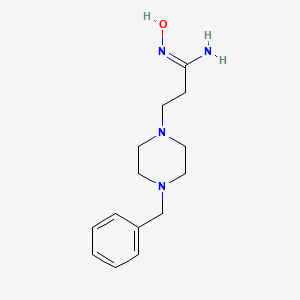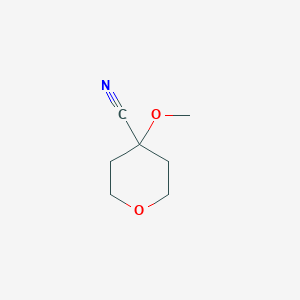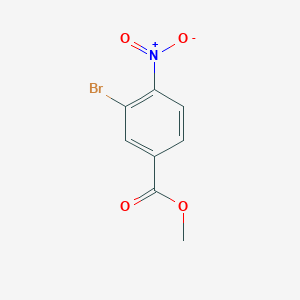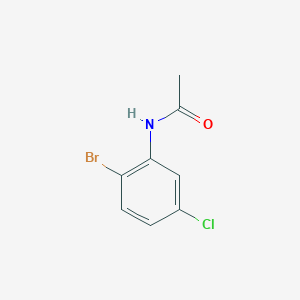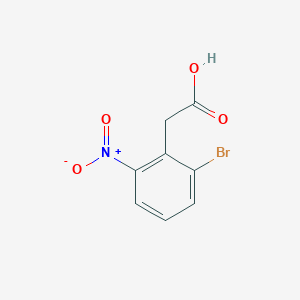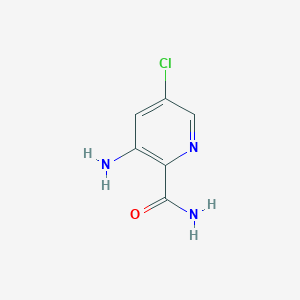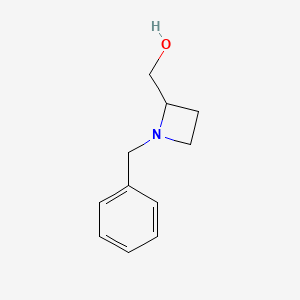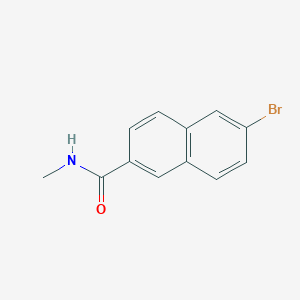
6-Brom-N-methyl-2-naphthamid
Übersicht
Beschreibung
6-Bromo-N-methyl-2-naphthamide: is an organic compound with the molecular formula C12H10BrNO . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position and a methyl group attached to the nitrogen atom of the amide group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-methyl-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
6-Bromo-N-methyl-2-naphthamide primarily targets the Monoamine Oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, which are essential for various physiological functions such as mood regulation, memory, and learning .
Mode of Action
The compound interacts with its target, the MAO enzyme, by inhibiting its activity . This inhibition results in an increased concentration of monoamine neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Biochemical Pathways
The inhibition of the MAO enzyme affects the monoaminergic pathway, which is responsible for the metabolism of monoamine neurotransmitters . The downstream effects include enhanced neurotransmission due to the increased availability of these neurotransmitters .
Pharmacokinetics
These properties suggest good bioavailability, making it effective in reaching its target site of action .
Result of Action
The molecular effect of 6-Bromo-N-methyl-2-naphthamide’s action is the inhibition of the MAO enzyme, leading to an increase in the concentration of monoamine neurotransmitters . At the cellular level, this results in enhanced neurotransmission, which can influence various physiological functions such as mood regulation, memory, and learning .
Biochemische Analyse
Biochemical Properties
6-Bromo-N-methyl-2-naphthamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These interactions are crucial as they can influence the activity of these enzymes, leading to potential therapeutic applications. For instance, 6-Bromo-N-methyl-2-naphthamide has shown inhibitory activity against MAO, which is essential in the treatment of neurological disorders . The nature of these interactions involves the binding of 6-Bromo-N-methyl-2-naphthamide to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 6-Bromo-N-methyl-2-naphthamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to alter the expression of genes involved in apoptosis and cell proliferation . Additionally, 6-Bromo-N-methyl-2-naphthamide can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 6-Bromo-N-methyl-2-naphthamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as MAO and ChE, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression, particularly genes involved in neurotransmitter metabolism and signal transduction pathways. The compound’s ability to modulate enzyme activity makes it a potential candidate for therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-N-methyl-2-naphthamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-N-methyl-2-naphthamide remains stable under controlled conditions, but its degradation products can have varying effects on cells . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 6-Bromo-N-methyl-2-naphthamide vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, particularly in the modulation of enzyme activity and neurotransmitter levels . At higher doses, 6-Bromo-N-methyl-2-naphthamide can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
6-Bromo-N-methyl-2-naphthamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through oxidative pathways, leading to the formation of metabolites that can further interact with cellular components. These interactions can influence metabolic flux and alter the levels of key metabolites within the cell, thereby affecting overall cellular function.
Transport and Distribution
The transport and distribution of 6-Bromo-N-methyl-2-naphthamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s ability to bind to transporters and proteins influences its bioavailability and efficacy in modulating cellular processes.
Subcellular Localization
6-Bromo-N-methyl-2-naphthamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that 6-Bromo-N-methyl-2-naphthamide exerts its effects in the appropriate cellular context, thereby enhancing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-methyl-2-naphthamide typically involves the bromination of N-methyl-2-naphthamide. One common method includes the following steps:
Bromination: N-methyl-2-naphthamide is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 6th position.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure 6-bromo-N-methyl-2-naphthamide.
Industrial Production Methods: Industrial production of 6-bromo-N-methyl-2-naphthamide may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-N-methyl-2-naphthamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoic acid derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted naphthamide derivatives.
Oxidation: Formation of 6-bromo-2-naphthoic acid.
Reduction: Formation of 6-bromo-N-methyl-2-naphthylamine.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-naphthoic acid
- 6-Bromo-N-methyl-1-naphthamide
- 6-Bromo-N,N-dimethyl-2-naphthamide
Comparison: 6-Bromo-N-methyl-2-naphthamide is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 6th position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications .
Eigenschaften
IUPAC Name |
6-bromo-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-14-12(15)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUCFMPIKISIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619294 | |
| Record name | 6-Bromo-N-methylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-35-4 | |
| Record name | 6-Bromo-N-methylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-N-methyl-2-naphtamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
